5-(2-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide
Description
5-(2-Fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide is a furan-2-carboxamide derivative featuring a 2-fluorophenyl substituent at the 5-position of the furan ring and an isopropyl group on the amide nitrogen. Fluorine substitution on aromatic rings is a common strategy to modulate electronic effects, lipophilicity, and metabolic stability in drug design .
Properties
IUPAC Name |
5-(2-fluorophenyl)-N-propan-2-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-9(2)16-14(17)13-8-7-12(18-13)10-5-3-4-6-11(10)15/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUDELQILLMNLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated furan.
Amidation Reaction: The final step involves the reaction of the furan derivative with isopropylamine to form the carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron) are used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced carboxamides.
Substitution: Halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing fluorophenyl group and the electron-donating isopropyl amide group.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations:
Substituent Electronic Effects: Nitro groups (e.g., in 2A) are strongly electron-withdrawing, enhancing reactivity and intermolecular interactions, as seen in their high melting points (>178°C) . Chlorine () increases lipophilicity but may reduce solubility compared to fluorine.
Amide Nitrogen Substituents: Isopropyl (target compound): A bulky aliphatic group that may enhance membrane permeability but reduce polarity. Trifluoromethylphenyl (): Highly electronegative, often used to enhance binding affinity in medicinal chemistry .
Crystallographic and Conformational Behavior :
- Analogs like N-(2-nitrophenyl)furan-2-carboxamide exhibit planar amide conformations and intramolecular hydrogen bonding, influencing crystal packing . The target compound’s 2-fluorophenyl group may disrupt planarity, altering solubility and stability.
Biological Activity
5-(2-Fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a furan ring, a carboxamide functional group, and a fluorinated phenyl substituent. The synthesis typically involves reactions that introduce the furan moiety and subsequent modifications to achieve the desired carboxamide structure.
Antiviral Properties
Recent studies have investigated the compound's potential as an antiviral agent, particularly against SARS-CoV-2. The compound has shown promising results in inhibiting the activity of viral proteases, which are crucial for viral replication. For instance, structure-based design approaches have identified similar compounds with significant inhibitory effects on the SARS-CoV-2 3C-like protease (3CL Pro), with IC50 values indicating effective inhibition at low concentrations .
Anticancer Activity
The compound's anticancer properties have also been explored. Research indicates that derivatives of furan-based carboxamides exhibit cytotoxicity against various cancer cell lines. For example, structural modifications in related compounds have led to enhanced activity against triple-negative breast cancer cell lines, with IC50 values ranging from 6.59 to 12.51 μM . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorination : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Alkyl Substituents : Variations in alkyl groups attached to the nitrogen atom in the carboxamide can influence potency and selectivity against specific enzymes or receptors.
A comparative analysis of related compounds has demonstrated that modifications at specific positions can lead to significant changes in biological efficacy.
Case Studies
- Inhibition of Viral Proteases : In one study, a series of furan derivatives were synthesized and tested for their ability to inhibit 3CL Pro. Compounds with similar structures exhibited IC50 values below 0.5 μM, indicating strong potential as antiviral agents .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of furan-based compounds on MDA-MB-231 and 4T1 cell lines, revealing that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
